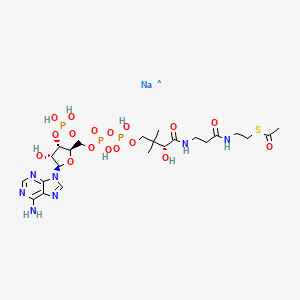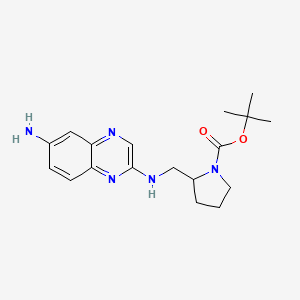
Acetyl-Coenzyme A (sodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyl-Coenzyme A (sodium salt) is a pivotal molecule in biological systems. It serves as a source of carbon for the Krebs cycle, the synthesis of fatty acids, and isoprenoid-based protein modifications . It also acts as an intermediate in the oxidation of fatty acids and amino acids and is formed by the oxidative decarboxylation of pyruvate in mitochondria . This compound is essential for various enzymatic acetyl transfer reactions and is a key precursor in lipid biosynthesis .
Métodos De Preparación
Acetyl-Coenzyme A (sodium salt) can be synthesized through several methods. One common method involves the oxidative decarboxylation of pyruvate in mitochondria . Another method includes the oxidation of long-chain fatty acids or the oxidative degradation of certain amino acids . Industrial production often involves the use of acetyl phosphate and phosphotransacetylase, followed by purification through ion exchange chromatography .
Análisis De Reacciones Químicas
Acetyl-Coenzyme A (sodium salt) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form acetyl groups that enter the Krebs cycle.
Reduction: It can be reduced in certain biochemical pathways.
Substitution: It participates in acetyl transfer reactions where the acetyl group is transferred to other molecules.
Common reagents used in these reactions include pyruvate, long-chain fatty acids, and certain amino acids . The major products formed from these reactions are acetyl groups, which are crucial for energy production and biosynthesis .
Aplicaciones Científicas De Investigación
Acetyl-Coenzyme A (sodium salt) has numerous scientific research applications:
Mecanismo De Acción
Acetyl-Coenzyme A (sodium salt) exerts its effects by serving as a carrier of acyl groups in enzymatic acetyl transfer reactions . It is formed by the oxidative decarboxylation of pyruvate in mitochondria and participates in the Krebs cycle . It also acts as a precursor for the synthesis of fatty acids and the neurotransmitter acetylcholine . The molecular targets and pathways involved include pyruvate carboxylase, acetyltransferases, and acyltransferases .
Comparación Con Compuestos Similares
Acetyl-Coenzyme A (sodium salt) can be compared with other similar compounds such as:
Succinyl-Coenzyme A: Involved in the Krebs cycle and the synthesis of heme.
Malonyl-Coenzyme A: Plays a role in fatty acid synthesis.
Propionyl-Coenzyme A: Participates in the metabolism of certain amino acids and fatty acids.
What sets Acetyl-Coenzyme A (sodium salt) apart is its central role in both the Krebs cycle and lipid biosynthesis, making it a crucial molecule in energy production and metabolic regulation .
Propiedades
Fórmula molecular |
C23H38N7NaO17P3S |
|---|---|
Peso molecular |
832.6 g/mol |
InChI |
InChI=1S/C23H38N7O17P3S.Na/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);/t13-,16-,17-,18+,22-;/m1./s1 |
Clave InChI |
XGCDESRMLMCTPI-QJBWUGSNSA-N |
SMILES isomérico |
CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na] |
SMILES canónico |
CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13969193.png)
![Bicyclo[2.2.1]hept-2-ene-2-carboxamide](/img/structure/B13969199.png)


![N-[2-[p-Chlorophenylthio]ethyl]-2,4-dihydroxy-3,3-dimethylvaleramide](/img/structure/B13969220.png)


